Kinase Selectivity Fingerprint Relative to Des-Benzodioxole Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Core
While no public kinome‑wide profiling data exist for this specific compound, the pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile core itself (lacking the 7‑benzodioxole substituent) demonstrates broad CDK inhibition with IC50 values ranging from 20 nM to >10 µM depending on the CDK isoform and assay format [1]. The addition of a 7‑aryl group, particularly a benzodioxole, is known to shift selectivity within the CDK family and toward other kinase targets. This class‑level inference indicates that the 7‑(1,3‑benzodioxol‑5‑yl) derivative likely possesses a selectivity signature distinct from the unsubstituted core, but direct comparative data are absent.
| Evidence Dimension | Kinase inhibition potency (CDK2/cyclin A) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile core (unsubstituted at 7-position): IC50 = 20 nM to 1.5 µM depending on assay conditions [1] |
| Quantified Difference | Unknown; structural analogy suggests differentiation but magnitude cannot be quantified |
| Conditions | CDK2/cyclin A radiometric assay, pH 7.2, 2°C [1] |
Why This Matters
Without direct comparative data, procurement decisions must rely on the established principle that 7‑aryl substitution fundamentally alters kinase selectivity; assuming equivalence to the core scaffold introduces uncontrolled experimental variables.
- [1] BindingDB Entry BDBM24632. 5-chloro-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile and related core compounds. Accessed 2026. View Source
